molecular formula C9H15NO2 B1201945 Diacetone acrylamide CAS No. 2873-97-4

Diacetone acrylamide

Cat. No. B1201945
CAS RN: 2873-97-4
M. Wt: 169.22 g/mol
InChI Key: OMNKZBIFPJNNIO-UHFFFAOYSA-N
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Description

Diacetone Acrylamide (DAAM) is a white crystalline solid with a melting point of 57°C . It is an acrylic type monomer, used as a crosslinking monomer to make functional copolymers . DAAM can be copolymerized with various monomers in solution, bulk, or emulsion systems . It is used in the production of emulsion polymers, water-soluble resins, sizing agents, thickeners, coatings, adhesives, and sealants .


Synthesis Analysis

The synthesis process of DAAM involves the reaction of acetone and acrylonitrile in concentrated sulfuric acid, neutralized by sodium hydroxide . The filtrate is then layered to obtain a crude product of DAAM, which undergoes water extraction, cyclohexane extraction, and NaCl salting out . The product is then separated from acrylamide by-products through vacuum distillation .


Molecular Structure Analysis

The molecular formula of DAAM is C9H15NO2 . Its average mass is 169.221 Da and its monoisotopic mass is 169.110275 Da .


Chemical Reactions Analysis

DAAM can react with adipic dihydrazide (ADH) at normal temperature in waterborne coatings or adhesives . This reaction forms a three-dimensional polymer network, enhancing the film properties . The crosslinking reaction yields an imine, not an enamine as has been proposed in some literature .


Physical And Chemical Properties Analysis

DAAM has a melting point of 57°C and a boiling point of 310°C . Its relative density is 1.02 at 20°C . DAAM is soluble in water, methanol, ethanol, acetone, methylethylketone, and toluene . Its glass transition temperature is 77°C .

Scientific Research Applications

Solubility Measurement and Thermodynamic Modeling

DAAM’s solubility has been measured in various solvents, which is crucial for its application in different mediums. The thermodynamic properties of DAAM, such as dissolution and interaction with solvents, have been studied to understand its behavior in different conditions. This information is vital for researchers who use DAAM in chemical synthesis and material processing .

Scaffold Designing in Tissue Engineering

DAAM has been used in the design of scaffolds for tissue engineering. Specifically, it has been incorporated into coaxial electrospun fibermats composed of poly(acrylamide)-co-poly(DAAC) and gelatin. These scaffolds are designed to be protein-loadable, promoting cell adherence and proliferation, which is essential for regenerative therapy applications .

Epoxy Resin Formulation

In the field of polymer science, DAAM is utilized in the formulation of epoxy resins. Epoxy resins containing DAAM exhibit enhanced properties, such as improved adhesion and durability. This makes them suitable for high-performance coatings and composite materials used in aerospace and automotive industries .

Waterborne Coatings Development

DAAM is an important ingredient in the development of waterborne coatings. These coatings are environmentally friendly alternatives to solvent-based coatings, reducing volatile organic compound emissions. DAAM contributes to the stability and performance of these coatings, which are used in industrial and architectural applications .

Photosensitive Resin Composition

In the field of photolithography and 3D printing, DAAM is used in the composition of photosensitive resins. These resins are sensitive to light and can be cured using UV radiation to create intricate patterns and structures. DAAM’s inclusion improves the resin’s performance, making it suitable for creating detailed and precise components .

Permanent Press Fabric Manufacturing

DAAM plays a role in the manufacturing of permanent press fabrics. These fabrics are treated with chemicals that allow them to resist wrinkles and maintain their shape without ironing. DAAM’s chemical properties contribute to the fabric’s resilience and longevity, which is particularly beneficial for clothing and home textiles .

Safety And Hazards

Personal protective equipment should be used when handling DAAM . Dust formation and breathing vapors, mist, or gas should be avoided . It is also recommended to ensure adequate ventilation .

Future Directions

Recent research has explored the inter-relationship between coalescence, crosslinking, and surfactant exudation in an acrylic latex containing DAAM . This research could lead to the development of new applications for DAAM in the future .

properties

IUPAC Name

N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide
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InChI

InChI=1S/C9H15NO2/c1-5-8(12)10-9(3,4)6-7(2)11/h5H,1,6H2,2-4H3,(H,10,12)
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InChI Key

OMNKZBIFPJNNIO-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(C)(C)NC(=O)C=C
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Molecular Formula

C9H15NO2
Record name DIACETONE ACRYLAMIDE
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Related CAS

25897-89-6
Record name 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-, homopolymer
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DSSTOX Substance ID

DTXSID1024916
Record name Diacetone acrylamide
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Molecular Weight

169.22 g/mol
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Physical Description

Diacetone acrylamide appears as white crystals. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, White hygroscopic solid; [Merck Index] White or yellow crystalline solid; [MSDSonline]
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Boiling Point

248 °F at 8 mmHg (NTP, 1992), 120 °C @ 8 mm Hg
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Solubility

Very soluble (NTP, 1992), Highly sol in water and most organic solvents, Soluble in chloroform
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Vapor Pressure

0.000579 [mmHg]
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Product Name

Diacetone acrylamide

Color/Form

White crystalline solid

CAS RN

2873-97-4
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Melting Point

135 to 136 °F (NTP, 1992), 57-58 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common methods for synthesizing Diacetone acrylamide?

A1: Diacetone acrylamide is primarily synthesized through the reaction of acetone and acrylonitrile. Several methods utilize different catalysts, including concentrated sulfuric acid [, , , , , ], ion exchange resins [], and heteropolyacids []. A newer method employs a mixed acid catalyst of trifluoroacetic acid and concentrated sulfuric acid [].

Q2: How is the structure of Diacetone acrylamide confirmed?

A2: The structure of Diacetone acrylamide is confirmed using spectroscopic techniques such as 1H NMR, FTIR, and mass spectrometry []. UV spectroscopy is also employed to analyze Diacetone acrylamide solutions [].

Q3: What is the molecular formula and weight of Diacetone acrylamide?

A3: The molecular formula of Diacetone acrylamide is C9H15NO2, and its molecular weight is 169.22 g/mol.

Q4: What are the key properties of Diacetone acrylamide that make it useful in polymer chemistry?

A4: Diacetone acrylamide possesses a vinyl group that allows it to participate in polymerization reactions, and a reactive ketone group enables crosslinking reactions with suitable crosslinkers like adipic dihydrazide [, , , , , , ].

Q5: How does Diacetone acrylamide influence the properties of acrylic emulsions?

A5: Incorporating Diacetone acrylamide into acrylic emulsions can modify their properties. For instance, increasing Diacetone acrylamide concentration increases particle size, particle size distribution, and viscosity, while decreasing the glass transition temperature [].

Q6: What are some applications of Diacetone acrylamide in coating formulations?

A6: Diacetone acrylamide is used in the development of waterborne coatings, including wood paints []. It enhances crosslinking in polyacrylate emulsions, leading to improved water resistance, heat resistance, and hardness of the final coating film [, , ].

Q7: Can Diacetone acrylamide be used to modify natural rubber?

A7: Yes, Diacetone acrylamide can be grafted onto natural rubber via seeded emulsion polymerization, improving compatibility with other polymers like polyamide 12 [, ]. This modification enhances the mechanical and rheological properties of the resulting blends [, ].

Q8: How does Diacetone acrylamide contribute to controlled release applications?

A8: Diacetone acrylamide is incorporated into controlled-release formulations, such as those containing the herbicide acetochlor []. The polymer matrix formed with Diacetone acrylamide allows for the controlled release of the active ingredient, potentially reducing environmental pollution and enhancing herbicide efficacy [].

Q9: What is the role of Diacetone acrylamide in the development of holographic photopolymers?

A9: Diacetone acrylamide is a key component in low-toxicity holographic photopolymer formulations, offering an alternative to the more toxic acrylamide [, , ]. Glycerol is often added to these formulations to improve stability, optical quality, and refractive index modulation [, ].

Q10: Can Diacetone acrylamide be used to synthesize thermoresponsive polymers?

A10: Yes, copolymers of Diacetone acrylamide with monomers like N-acryloylglycinamide (NAGA) exhibit thermoresponsive behavior []. These copolymers can display both upper and lower critical solution temperatures depending on their composition []. Additionally, copolymers with acrylamide can be used to create thermoresponsive microgels with tunable size and responsive temperatures [].

Q11: How does Diacetone acrylamide contribute to the properties of polyurethane materials?

A11: Diacetone acrylamide is used in the preparation of self-crosslinkable waterborne polyurethanes, where it reacts with diethanolamine via Michael addition []. This reaction introduces carbonyl groups that enable crosslinking, resulting in films with improved waterproof and mechanical properties [].

Q12: Are there ionic liquids based on Diacetone acrylamide?

A12: Yes, ionic liquids based on Diacetone acrylamide cations and various anions like acetate, trifluoroacetate, tetrafluoroborate, hexafluorophosphate, sulfate, and chloride have been synthesized and characterized [, ]. These ionic liquids show promise as effective catalysts for esterification reactions [, ].

Q13: Can Diacetone acrylamide be used for environmental remediation?

A13: Research indicates that polyamine-Diacetone acrylamide modified PVC resin can effectively adsorb 4-chlorophenol from aqueous solutions []. This modified resin exhibits high adsorption capacity and could potentially be employed in environmental remediation efforts.

Q14: What is known about the toxicity of Diacetone acrylamide?

A14: While Diacetone acrylamide is considered less toxic than acrylamide [], more comprehensive toxicological studies are needed to fully assess its safety profile.

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